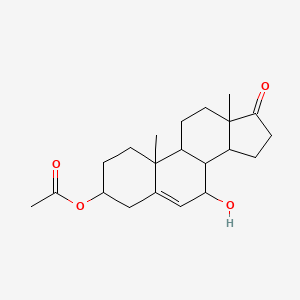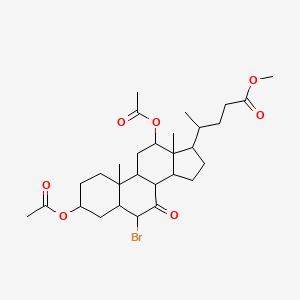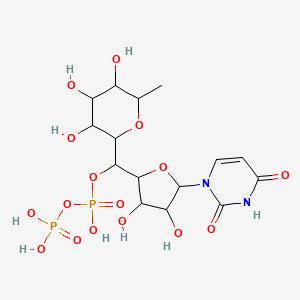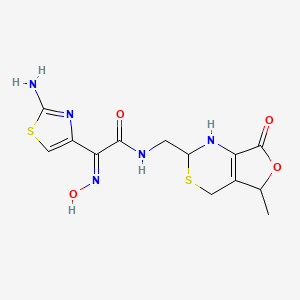
Cefdinir IMpurity 3 (Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefdinir IMpurity 3, also known as Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B), is a compound related to the antibiotic cefdinir. Cefdinir is a third-generation cephalosporin antibiotic used to treat various bacterial infections. The impurity 3 is a mixture of two isomers, which are by-products formed during the synthesis of cefdinir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cefdinir IMpurity 3 involves the decarboxylation and ring-opening of cefdinir. The synthetic route typically includes the use of specific reagents and controlled reaction conditions to achieve the desired impurity. The reaction conditions often involve the use of solvents like methanol and tetrahydrofuran, and the reaction is carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cefdinir IMpurity 3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure the consistent formation of the impurity. The final product is then purified using chromatographic techniques to isolate the desired impurity from other by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Cefdinir IMpurity 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lactone derivatives, while reduction can produce reduced lactone forms. Substitution reactions can result in the formation of various substituted lactone compounds .
Applications De Recherche Scientifique
Cefdinir IMpurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of cefdinir formulations.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: Utilized in the quality control and validation of cefdinir production processes.
Mécanisme D'action
The mechanism of action of Cefdinir IMpurity 3 is related to its structural similarity to cefdinir. It may interact with bacterial enzymes and proteins, potentially affecting bacterial cell wall synthesis. The molecular targets and pathways involved include interactions with penicillin-binding proteins and inhibition of peptidoglycan cross-linking, similar to the parent compound cefdinir .
Propriétés
Formule moléculaire |
C13H15N5O4S2 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10+ |
Clé InChI |
PPVBFUWHFJBAJX-VCHYOVAHSA-N |
SMILES isomérique |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)/C(=N/O)/C3=CSC(=N3)N |
SMILES canonique |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



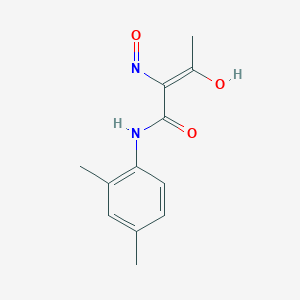

![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
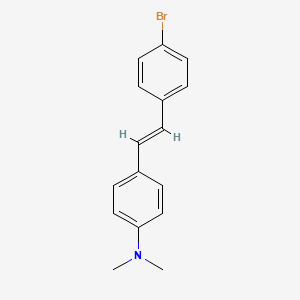
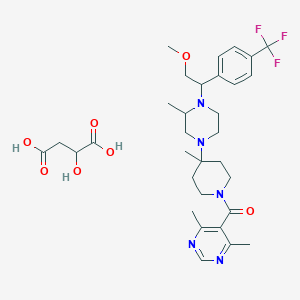
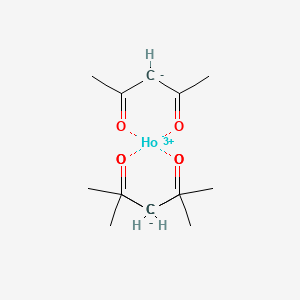
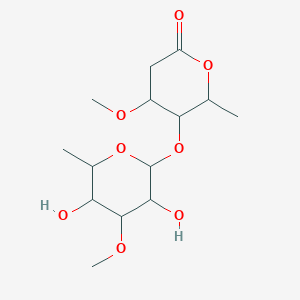
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

